Glyceryl tribenzoate
Description
Overview of Glyceryl Tribenzoate (GTB)
This compound, systematically named 1,2,3-propanetriol tribenzoate, is a white, crystalline solid at room temperature. chemicalbook.comresearchgate.net It is synthesized from glycerol (B35011) and benzoic acid and is characterized by its ester linkages. biosynth.com This chemical structure imparts properties that make it a subject of interest for various scientific investigations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 614-33-5 chemicalbook.com |
| Molecular Formula | C₂₄H₂₀O₆ biosynth.com |
| Molecular Weight | 404.41 g/mol biosynth.com |
| Appearance | White crystalline powder/granules researchgate.net2017erp.com |
| Melting Point | 68-72 °C chemicalbook.com |
| Boiling Point | ~486 °C (estimate) chemicalbook.com |
| Odor | Little to no odor chemicalbook.comchemdad.com |
This table is interactive. Users can sort and filter the data.
Historical Context of GTB Research and Development
Historically, the use of this compound was primarily in industrial settings. It has been employed as a plasticizer in various polymers, including polyvinyl chloride (PVC), polyvinyl acetate (B1210297), and cellulose (B213188) derivatives. 2017erp.comgoogle.com Its function in these contexts is to increase flexibility and workability. For instance, it has been noted for its ability to reduce viscosity during heating and enhance adhesion in heat-seal applications. 2017erp.com While commercially available, its application as a primary plasticizer in some polymers like PVC was considered limited due to perceived incompatibility or inefficiency. google.comgoogle.com Early research, therefore, was largely centered on its performance within polymer matrices and as an additive in products like inks and adhesives. 2017erp.com
Current Research Landscape and Emerging Trends for GTB
The contemporary research landscape for this compound has expanded significantly beyond its traditional industrial applications. dataintelo.com A major emerging trend is the investigation of its biomedical and therapeutic properties. nih.govresearchgate.net Recent studies have highlighted its potential in the context of neuroinflammatory and neurodegenerative disorders. nih.govresearchgate.netmdpi.com Research indicates that orally administered GTB can be metabolized in the body to sodium benzoate (B1203000), a compound with known neuroprotective effects. nih.govnih.gov
Another significant area of current research is its role as a plasticizer for biodegradable polymers, such as polylactic acid (PLA). researchgate.netcolab.ws As the demand for environmentally friendly materials grows, the development of effective plasticizers for these polymers is a key research focus. dataintelo.com Studies are comparing the plasticizing effect of GTB with other compounds to optimize the mechanical properties and stability of PLA blends. researchgate.netcolab.ws
Significance of this compound in Modern Chemical and Biomedical Sciences
The significance of this compound in modern scientific research is twofold. In chemical sciences, its utility as a plasticizer, particularly for bio-based polymers, aligns with the broader push for sustainable materials. dataintelo.com Its compatibility with various polymers and its influence on their thermal and mechanical properties continue to be areas of active investigation. 2017erp.com
In the biomedical field, the discovery of its metabolic pathway and the subsequent neuroprotective and anti-inflammatory effects of its metabolite, sodium benzoate, has opened up new avenues for therapeutic research. nih.govnih.govnih.gov Studies have shown that GTB can suppress inflammatory responses in immune cells like macrophages and astrocytes. nih.govresearchgate.net Furthermore, research using animal models of diseases such as multiple sclerosis and Huntington's disease has demonstrated the potential of GTB to alleviate pathological symptoms. nih.govnih.gov This has positioned this compound as a compound of interest for developing novel treatments for a range of debilitating neurological conditions. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibenzoyloxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCTWCPHWUPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862290 | |
| Record name | Glycerol tribenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Solid, white crystalline solid with little or no odour | |
| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |
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| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Glyceryl tribenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |
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Solubility |
very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol) | |
| Record name | Glycerol tribenzoate | |
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| Record name | Glyceryl tribenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |
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CAS No. |
614-33-5 | |
| Record name | Glyceryl tribenzoate | |
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| Record name | Tribenzoin | |
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| Record name | Glycerol Tribenzoate | |
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| Record name | Glyceryl tribenzoate | |
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| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |
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| Record name | Glycerol tribenzoate | |
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| Record name | TRIBENZOIN | |
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| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | Glycerol tribenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways for Glyceryl Tribenzoate
Esterification Processes for GTB Production
The primary methods for synthesizing Glyceryl Tribenzoate involve the esterification of glycerol (B35011). This can be achieved either through a direct reaction with benzoic acid or via a reaction with its more reactive derivative, benzoyl chloride. google.combiosynth.com
Dehydration Esterification of Glycerol and Benzoic Acid
The direct esterification of glycerol with benzoic acid is a common route for GTB synthesis. google.combiosynth.com This reaction involves heating the two reactants, typically with a catalyst, to form the triester and water. The removal of water as it forms is crucial to drive the equilibrium towards the product side. google.com A typical molar ratio of glycerol to benzoic acid used is between 1:3.0 and 1:3.3. google.com
Traditionally, strong mineral acids such as sulfuric acid, hydrochloric acid, or aryl sulfonic acids like p-Toluenesulfonic Acid have been employed as catalysts for the liquid-phase esterification of glycerol and benzoic acid. google.comgoogle.com Sulfuric acid has been a widely used commercial catalyst due to its ability to effect a faster reaction rate and higher conversion of the organic acid to its ester. google.com However, the use of these strong acid catalysts is associated with several disadvantages, including the dehydration of the alcohol, which lowers the yield, and the production of acidic esters that require neutralization. google.commdpi.com This can also lead to corrosion of equipment and product discoloration, especially at elevated temperatures. google.com Alternative catalysts, such as zirconium-based ones (e.g., zirconium acetate), have also been utilized. google.com
The mechanism for Brønsted acid-catalyzed esterification involves the protonation of the carbonyl group of the carboxylic acid by the acid catalyst. This creates a carbocation that undergoes a nucleophilic attack from a hydroxyl group of glycerol. Subsequent elimination of a water molecule results in the formation of the ester bond. mdpi.com
To counteract the side reactions associated with acid catalysis, an alternative method involves conducting the dehydration esterification in the presence of an alkaline substance. google.com This approach significantly inhibits undesirable side reactions such as the polymerization of glycerol and its dehydration to acrolein. google.com The use of a basic medium leads to a higher yield and purity of the final product and reduces equipment corrosion. google.com
A variety of alkaline substances can be used, including carbonates, bicarbonates, hydroxides, or benzoates of alkali metals or alkaline-earth metals. google.com Specific examples include sodium carbonate, sodium bicarbonate, sodium hydroxide, and potassium carbonate. google.com The amount of the alkaline substance is typically between 0.1% and 3% of the weight of the glycerol. google.com
To facilitate the removal of water produced during the esterification, dehydrating agents, also known as water entrainers, are used. These are typically solvents that form an azeotrope with water. Common dehydrating agents include toluene (B28343), xylene, hexane, heptane, octane, nonane, decane, and methylcyclohexane. google.com The reaction is carried out under reflux, with the water being separated from the refluxing agent, which is then returned to the reaction mixture. google.com The reaction temperature for this reflux water-dividing process typically ranges from 120 to 260 °C. google.com
Table 1: Reaction Parameters for Alkaline-Catalyzed GTB Synthesis
| Parameter | Range/Value |
|---|---|
| Glycerol to Benzoic Acid Molar Ratio | 1:3.0 to 1:3.3 |
| Alkaline Substance | Carbonates, Bicarbonates, Hydroxides, or Benzoates of Alkali/Alkaline-earth Metals |
| Alkaline Substance Consumption | 0.1% - 3% of glycerol quality |
| Dehydrating Agent | Toluene, Xylene, Octane, Methylcyclohexane, etc. |
| Dehydrating Agent Consumption | 3% - 15% of total reactant mass |
| Reflux Water-Dividing Temperature | 120 - 260 °C (Preferably 180 - 240 °C) |
Data sourced from patent CN105348104A. google.com
Research into optimizing esterification has explored the use of solid acid catalysts like zeolites to overcome the drawbacks of homogeneous mineral acids. Zeolites such as ZSM-5, Beta, Y, and Mordenite have been investigated for the esterification of glycerol with various carboxylic acids, including benzoic acid. researchgate.netresearchgate.netresearchgate.netnih.gov These catalysts offer advantages like non-corrosiveness, high-temperature resistance, and reusability. nih.gov
The catalytic performance of zeolites is influenced by their structural and acidic properties. For instance, in the synthesis of glycerol monolaurate, an increase in the Si/Al ratio of zeolite Y led to higher yield and selectivity, which is attributed to the presence of stronger acid sites and increased hydrophobicity. researchgate.net Conversely, the one-dimensional channel system of Mordenite can impose diffusional limitations on bulky molecules, restricting the reaction to the external catalyst surface. researchgate.net Zeolite Beta has shown good results, providing high selectivity for the mono-derivative in some esterification reactions. researchgate.net In one study, natural zeolite activated with sulfuric acid and calcined was used to catalyze the reaction between glycerol and benzoic acid, successfully producing this compound. researchgate.net Another study showed that incorporating Lanthanum (La) into the ZSM-5 zeolite framework increased the amount of Lewis acid sites, which are key to the liquid-phase esterification, resulting in higher yields for rosin (B192284) glycerides compared to standard ZSM-5. nih.gov
Table 2: Zeolite Catalysts in Glycerol Esterification
| Zeolite Type | Acid Reacted with Glycerol | Key Findings |
|---|---|---|
| Zeolite Y, Beta, Mordenite | Lauric Acid | Zeolite Beta showed the best results for monoester synthesis. Zeolite Y performance improved with higher Si/Al ratio. researchgate.net |
| Natural Zeolite | Benzoic Acid | Activated zeolite successfully catalyzed the formation of this compound. researchgate.net |
Adhering to the principles of green chemistry, efforts have been made to develop solvent-free synthesis methods. The use of excess glycerol, which acts as both a reactant and a solvent, is one such approach. scispace.com This method, combined with a heterogeneous catalyst like the sulfonic acid resin Amberlyst-15, has been shown to produce α-mono benzoate (B1203000) glycerol with high selectivity and yield (around 70%) after 6 hours at 110°C. scispace.com The removal of water via a Dean-Stark trap is still necessary to drive the reaction. scispace.com
Microwave-assisted synthesis under solvent-free conditions is another green approach that can significantly accelerate esterification reactions by enhancing molecular collisions. For example, the synthesis of glyceryl triformate from glycerol and formic acid under solvent-free microwave irradiation (140°C, 300 W) reduced the reaction time to 30 minutes, achieving an 85% yield. This highlights the potential for similar rapid, solvent-free methods for GTB production. These solvent-free approaches reduce waste and avoid the use of hazardous organic solvents, making the process more environmentally friendly. scispace.comchalmers.se
Catalytic Optimization Studies in Esterification (e.g., Zeolite Catalysts)
Reaction of Glycerol with Benzoyl Chloride
An alternative and often more efficient route to this compound is the reaction of glycerol with benzoyl chloride. google.comresearchgate.net This reaction, a variation of the Schotten-Baumann reaction, is typically faster and can proceed under milder conditions than direct esterification with benzoic acid. researchgate.netresearchgate.net The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com
Studies have shown that for the complete conversion of glycerol to this compound, stoichiometric amounts of benzoyl chloride and a base like triethylamine (B128534) (Et3N) are required. researchgate.netrsc.org One study optimized the reaction conditions to achieve a 90% isolated yield of GTB using 12 equivalents of benzoyl chloride and 11 equivalents of triethylamine, with copper chloride as a catalyst, completing the reaction in one hour at room temperature. researchgate.netrsc.org Reducing the amount of benzoyl chloride can lead to the formation of mono- and dibenzoate byproducts. researchgate.net Pyridine can also be used as the base and solvent system. google.com In one procedure, glycerol and benzoyl chloride are reacted at room temperature and then refluxed for several hours. google.com The product is then isolated by extraction and recrystallization. google.com
Table 3: Optimization of Glycerol Derivatization to GTB with Benzoyl Chloride
| Entry | Benzoyl Chloride (equiv.) | Triethylamine (equiv.) | Catalyst (mol%) | HPLC Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | 4 | 3 | - | 35 | - |
| 2 | 8 | 7 | - | 65 | - |
| 3 | 12 | 7 | - | 75 | - |
| 4 | 12 | 9 | - | 85 | - |
| 5 | 12 | 11 | - | 100 | 90 |
| 6 | 12 | 11 | CuCl (17) | 100 | 90 |
Adapted from research on the quantification of glycerol via derivatization. The reaction was performed at room temperature for 1 hour. HPLC conversion reflects the formation of the tribenzoate product. researchgate.netrsc.org
Alkali-Mediated Synthesis of GTB
The synthesis of this compound can be achieved through an alkali-mediated process. This method involves the reaction of glycerol and benzoic acid in the presence of an alkaline substance. google.com The use of an alkali, such as sodium hydroxide, potassium carbonate, or sodium benzoate, helps to drive the dehydration esterification reaction. google.com This approach can inhibit side reactions like the polymerization of glycerol and the formation of acraldehyde, which can occur under acidic or high-temperature conditions. google.com By minimizing these side reactions, the yield and purity of the final this compound product are improved. google.com The amount of the alkaline substance is a critical parameter, typically ranging from 0.1% to 3% of the glycerol's weight. google.com
Solvent Selection and Reaction Conditions (e.g., Tetrahydrofuran (B95107) with Pyridine)
The choice of solvent and reaction conditions plays a crucial role in the synthesis of this compound. One documented method utilizes tetrahydrofuran (THF) as a solvent in the presence of pyridine. google.comresearchgate.net In this procedure, glycerol is reacted with benzoyl chloride. google.comresearchgate.net The reaction is often initiated at room temperature and then brought to reflux for several hours to ensure completion. google.com Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction, facilitating the esterification process. researchgate.net Following the reaction, a workup procedure involving water addition and extraction with a solvent like toluene is necessary to isolate the product. google.com The organic phase is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization. google.com
Microwave-Assisted Synthesis of GTB
Microwave-assisted synthesis offers a rapid and efficient alternative for producing this compound. rsc.orgbspublications.net This technique utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times and potentially higher yields compared to conventional heating methods. bspublications.netmdpi.commdpi.com The mechanism of microwave heating involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. bspublications.netmdpi.comacs.org In the synthesis of GTB, microwave irradiation can be applied to the reaction of glycerol with benzoyl chloride. rsc.org However, studies have shown that while microwave assistance can be effective, it may not always improve the efficiency of the transformation and can sometimes lead to the formation of undesired by-products if not properly controlled. researchgate.net For instance, one study noted that microwave irradiation at 120°C for 15 minutes resulted in a diminished amount of the desired product compared to standard protocols. rsc.org
Process Optimization for GTB Production
Optimizing the production of this compound is essential for maximizing yield and purity while minimizing costs and environmental impact. This involves a careful study of various reaction parameters and the application of statistical methods to identify the most favorable conditions.
Parameters Affecting GTB Yield and Purity (e.g., Temperature, Catalyst Concentration, Mole Ratio)
Several key parameters significantly influence the yield and purity of this compound. These include reaction temperature, catalyst concentration, and the mole ratio of the reactants. aip.orgresearchgate.net
Temperature: The reaction temperature affects the rate of esterification. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. researchgate.net One study identified an optimal temperature of around 63.64°C for tribenzoin production. aip.orgresearchgate.net
Catalyst Concentration: The concentration of the catalyst is another critical factor. In alkali-mediated synthesis, the amount of the alkaline substance can impact the reaction's efficiency. google.com For syntheses using other catalysts like copper chloride, the concentration must be carefully optimized to achieve high yields. rsc.orgrsc.orgresearchgate.net For example, a 90% yield was obtained using 17 mol% of copper chloride. rsc.orgresearchgate.netresearchgate.net
Mole Ratio: The mole ratio of glycerol to the benzoylating agent (e.g., benzoic acid or benzoyl chloride) is crucial for driving the reaction to completion and maximizing the formation of the tri-substituted ester. google.comaip.orgresearchgate.net A stoichiometric excess of the benzoylating agent is often used. researchgate.net For instance, a mole ratio of benzoic acid to glycerol of 3.644:1 has been reported as optimal in one study. aip.orgresearchgate.net Using an insufficient amount of the benzoylating agent can lead to the formation of mono- and di-substituted benzoates as by-products. researchgate.net
Application of Statistical Design of Experiments (e.g., Central Composite Design) in GTB Synthesis
To systematically optimize the production of this compound, statistical design of experiments (DoE) methods like the Central Composite Design (CCD) are employed. aip.orgresearchgate.netscribd.comresearchgate.net CCD is a response surface methodology that allows for the evaluation of the effects of multiple variables and their interactions on the reaction outcome. researchgate.netnih.gov This approach helps in identifying the optimal conditions for maximizing the yield and purity of GTB with a reduced number of experimental runs compared to traditional one-factor-at-a-time methods. nih.govjmb.or.kr For example, a study on tribenzoin production used a CCD to investigate the effects of temperature, the mole ratio of benzoic acid to glycerol, and catalyst concentration, successfully identifying the optimal conditions for achieving a 58.71% yield. aip.orgresearchgate.net
Table 1: Exemplary Data from a Central Composite Design for Tribenzoin Production aip.orgresearchgate.net
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | - | - | 63.64 |
| Mole Ratio (Benzoic Acid:Glycerol) | - | - | 3.644:1 |
| Catalyst Concentration (wt% glycerol) | - | - | 6.25 |
| Response |
Analysis of By-products and Impurities in GTB Synthesis
The synthesis of this compound is often accompanied by the formation of by-products and impurities that can affect the quality of the final product. Common impurities include unreacted starting materials like glycerol and benzoic acid, as well as partially esterified products such as glyceryl monobenzoate and glyceryl dibenzoate. google.comresearchgate.net The formation of these by-products is often a result of incomplete reaction, which can be caused by factors such as an insufficient amount of the benzoylating agent or non-optimal reaction conditions. researchgate.net In some synthetic routes, other side reactions can lead to impurities like acraldehyde. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to identify and quantify these impurities, which is crucial for process optimization and quality control. researchgate.net
Sustainability and Environmental Aspects of GTB Synthesis
The increasing global focus on sustainable manufacturing and green chemistry has cast a spotlight on the production processes of widely used chemicals, including this compound (GTB). The sustainability of GTB synthesis is critically evaluated based on its environmental impact and the principles of green chemistry, which advocate for the use of renewable feedstocks, high atom economy, and the reduction of waste and hazardous substances.
A significant stride towards sustainable GTB production is the utilization of glycerol derived from biodiesel production. biosynth.comuniroma1.it The surge in biodiesel manufacturing has led to a surplus of crude glycerol, making its conversion into valuable chemicals like GTB an economically and environmentally sound strategy. biosynth.comuniroma1.it This approach aligns with the concept of a circular economy by valorizing a byproduct that might otherwise be considered waste. biosynth.com
Traditional synthesis routes, such as those employing benzoyl chloride, are often less environmentally friendly due to low atom economy and the generation of significant waste streams, including salt byproducts. google.com In contrast, modern synthetic methodologies focus on direct esterification of glycerol with benzoic acid, a process that theoretically only produces water as a byproduct, thus having a high atom economy. google.com This method is considered a greener alternative, and when unreacted materials are recycled, it can approach a zero-discharge process. google.com
The environmental profile of a synthesis route is also determined by the choice of catalysts and reaction conditions. The development of stable, reusable catalysts is a key area of research to minimize waste and reduce the environmental load. Furthermore, optimizing reaction conditions to lower energy consumption contributes to a more sustainable process.
Detailed Research Findings
Recent research has concentrated on improving the sustainability of GTB synthesis through various approaches, including the development of novel catalysts and the optimization of reaction parameters to enhance efficiency and reduce environmental harm.
One patented method highlights a production process for this compound that emphasizes high atom economy and adherence to Green Chemistry principles. google.com This process involves the dehydration esterification of glycerol and benzoic acid in the presence of an alkaline substance and a dewatering agent. google.com The key advantages of this technique include a high yield, few side reactions, and high product purity. google.com Theoretically, the only byproduct is water, and unreacted starting materials can be recycled into subsequent batches, achieving near-zero discharge. google.com
Another area of investigation is the use of alternative and renewable feedstocks. rsc.orggoogle.com The use of glycerol from biodiesel production is a prime example. biosynth.comuniroma1.it Research is ongoing to develop robust catalysts that can efficiently convert these renewable feedstocks into GTB.
The table below summarizes findings from a patented sustainable synthesis method for GTB.
| Parameter | Details | Sustainability Advantage |
| Reactants | Glycerol and Benzoic Acid (molar ratio 1:3.0-3.3) | Utilizes readily available and potentially renewable feedstocks. High atom economy as the main byproduct is water. google.com |
| Catalyst | Alkaline substance (e.g., sodium carbonate, potassium benzoate) | Inhibits side reactions, leading to higher yield and product purity. google.com |
| Reaction Type | Dehydration Esterification | Direct route to the final product, minimizing complex steps and potential for waste generation. google.com |
| Process | Reflux with water-dividing agent (e.g., toluene, xylene) | Allows for the continuous removal of water, driving the reaction towards completion. google.com |
| Waste Management | Unreacted materials can be recycled for the next batch. | Promotes a circular process and aims for zero discharge, reducing environmental impact. google.com |
The push for environmentally friendly products is also a significant driver for sustainable GTB synthesis. github.commarketresearchintellect.com As a non-phthalate plasticizer, GTB is considered a safer alternative in many applications, which increases the demand for its production via green and sustainable methods. haihangindustry.com The biodegradability of GTB further enhances its environmental profile.
Advanced Applications and Functionalization of Glyceryl Tribenzoate
Glyceryl Tribenzoate as a Polymeric Additive
As a polymeric additive, this compound serves multiple functions, primarily as a plasticizer and processing aid. specialchem.comhallstarindustrial.com It is recognized as an environmentally friendly solid plasticizer that can improve the flexibility of products at room temperature. sincerechemical.commade-in-china.com Furthermore, it is noted for its resistance to UV degradation and its stability against thermal breakdown. sincerechemical.comhaihangchem.com
The primary function of a plasticizer is to increase the flexibility and durability of a polymer. This compound achieves this by inserting itself between the polymer chains, thereby reducing the intermolecular forces and the glass transition temperature (Tg) of the polymer. This separation of polymer chains allows for greater mobility, resulting in a softer and more pliable material. A study comparing the plasticizing effect of GTB, dipropylene glycol dibenzoate (DPGDB), and glyceryl triacetate (GTA) on poly(lactic acid) (PLA) highlighted that these small molecule esters can successfully plasticize PLA, increasing its ductility and toughness. researchgate.netcolab.wsresearchgate.net
This compound demonstrates good compatibility with a wide range of polymers, making it a versatile additive in many formulations. sincerechemical.comhaihangchem.com2017erp.com Its compatibility has been noted with polymers such as:
Polyvinyl Chloride (PVC) sincerechemical.comhaihangchem.com2017erp.com
Polyvinyl Acetate (B1210297) (PVAc) sincerechemical.comhaihangchem.com2017erp.comspecialchem.comspecialchem.com
Poly(lactic acid) (PLA) researchgate.netcolab.wsresearchgate.net
Acrylic resins sincerechemical.comhaihangchem.com2017erp.comspecialchem.comspecialchem.com
Nitrocellulose hallstarindustrial.comsincerechemical.comhaihangchem.com2017erp.comspecialchem.comspecialchem.com
Cellulose (B213188) Acetate Butyrate sincerechemical.comhaihangchem.com2017erp.com
Ethyl Cellulose sincerechemical.comhaihangchem.com2017erp.com
Polystyrene sincerechemical.comhaihangchem.com2017erp.com
Polyester specialchem.comhallstarindustrial.comspecialchem.com
Cellophane specialchem.comhallstarindustrial.comspecialchem.comulprospector.com
While GTB is used in PVC formulations, it is sometimes considered a secondary plasticizer due to perceived lower compatibility compared to other options. google.com However, when part of a mixed ester of glycerin, it shows excellent compatibility with vinyl polymers like PVC. google.com For polyvinyl acetate, GTB is used in high concentrations in adhesive formulations. trigon-chemie.com In the case of poly(lactic acid), GTB has been successfully used to increase its ductility and toughness. researchgate.netresearchgate.net The compatibility of GTB with various polymers is often dosage-dependent, with good compatibility observed at dosages between 25% and 50%. sincerechemical.commade-in-china.comhaihangchem.com2017erp.com
Table 1: Compatibility of this compound with Various Polymers
| Polymer | Compatibility Level | Reference |
|---|---|---|
| Polyvinyl Chloride (PVC) | Good, especially in mixed ester systems | sincerechemical.comhaihangchem.com2017erp.comgoogle.com |
| Polyvinyl Acetate (PVAc) | High, used in significant concentrations | sincerechemical.comhaihangchem.com2017erp.comspecialchem.comspecialchem.comtrigon-chemie.com |
| Poly(lactic acid) (PLA) | Effective in increasing ductility | researchgate.netresearchgate.net |
| Acrylic Resins | Good | sincerechemical.comhaihangchem.com2017erp.comspecialchem.comspecialchem.com |
| Nitrocellulose | Good | hallstarindustrial.comsincerechemical.comhaihangchem.com2017erp.comspecialchem.comspecialchem.com |
The addition of this compound to polymer systems has a marked effect on their mechanical properties, particularly ductility and toughness. By increasing the free volume between polymer chains, GTB facilitates chain movement, which enhances the polymer's ability to deform under stress without fracturing. Research has shown that small molecule esters like GTB are effective in increasing the ductility and toughness of poly(lactic acid). researchgate.netresearchgate.netresearchgate.net For instance, when used as a plasticizer for cellulose acetate at a 20% dosage, it can produce an elastic thin film. sincerechemical.commade-in-china.comhaihangchem.com2017erp.com This improvement in flexibility is a key reason for its use in applications requiring non-brittle materials.
The rheological properties of polymer melts, which describe their flow and deformation characteristics, are crucial for processing. researchgate.net this compound acts as a processing aid by reducing the melt viscosity of polymer blends upon heating. sincerechemical.commade-in-china.comhaihangchem.com2017erp.comyyskchem.com This reduction in viscosity facilitates easier processing during techniques like extrusion and injection molding. hallstarindustrial.com The melt rheological behavior of polymer blends is influenced by factors such as the compatibility of the components and the phase structure. mdpi.com For some polymer systems, the addition of a plasticizer can shift the behavior from solid-like to more liquid-like, as observed in the decrease of storage and loss moduli with increasing temperature. mdpi.com
The unique characteristics of this compound make it particularly suitable for specialized applications where specific performance enhancements are required.
This compound is highly recommended for use in heat seal applications. hallstarindustrial.com2017erp.comulprospector.com It functions as a heat-activatable plasticizer, which means that upon heating above its melting point (approximately 71°C), it leads to an irreversible tackification and plastification of the coating. hallstarindustrial.comtrigon-chemie.com This property is leveraged in hot-melt adhesives based on polymers like polyester, acrylic resins, and polyvinyl acetate. hallstarindustrial.com GTB enhances the adhesion and thermal bonding strength of these formulations. sincerechemical.commade-in-china.comhaihangchem.com2017erp.comyyskchem.com It can be used in cellophane coatings and packaging to improve heat-seal properties without negatively affecting the film's color or clarity. ulprospector.comtrigon-chemie.com
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Polyvinyl Chloride |
| Polyvinyl Acetate |
| Poly(lactic acid) |
| Dipropylene glycol dibenzoate |
| Glyceryl triacetate |
| Nitrocellulose |
| Cellulose Acetate Butyrate |
| Ethyl Cellulose |
| Polystyrene |
| Polyester |
| Cellophane |
| Dicyclohexyl phthalate (B1215562) |
| Dioctyl phthalate |
| Glycerin |
| Glyceryl tributyrate |
| Glyceryl 2017erp.comgoogle.com bisbutanoate benzoate (B1203000) |
| Glyceryl haihangchem.com2017erp.com bisbutanoate benzoate |
| Glyceryl 2017erp.comgoogle.com bisbenzoate butanoate |
Applications in Specialized Polymer Formulations
Adhesives and Coatings
This compound serves as a functional plasticizer in the formulation of adhesives and coatings. trigon-chemie.compolymeradd.co.thgoogle.com It is particularly valued in polyvinyl acetate-based adhesives, where it can be incorporated in high concentrations. trigon-chemie.com When mixed into a formulation below its melting point using a high shear mixer, it acts as a plasticizer. trigon-chemie.com However, heating it above its melting point of approximately 71°C leads to an irreversible tackification and plastification of the coating. trigon-chemie.com This property is beneficial for heat-seal applications, where it enhances sealing strength. 2017erp.comspecialchem.com
In coatings, this compound is compatible with a range of polymers including polyester, acrylic resins, polyvinyl acetate, cellophane, and nitrocellulose. google.comspecialchem.com Its functions extend to promoting adhesion and creating a moisture barrier. specialchem.com It is also used in polymer coatings for dry food packaging, where it is approved for indirect food contact. 2017erp.comdeyerchem.com
Nail Lacquer Formulations
This compound is employed as a plasticizer in nail lacquer formulations. trigon-chemie.com2017erp.comdeyerchem.com It serves as a substitute for non-formaldehyde resins, imparting superior durability and aesthetic properties to the nail polish. trigon-chemie.comeaspublisher.com As a plasticizer, it enhances the flexibility and chip resistance of the lacquer film. google.comgoogle.com It is often used in combination with other components like nitrocellulose, acrylic co-polymers, and various solvents to create fast-drying, high-gloss, and long-lasting nail coatings. google.comgoogle.com
Biomedical and Pharmaceutical Applications of this compound
Beyond its industrial uses, this compound has garnered significant attention for its potential in the biomedical and pharmaceutical sectors.
Role as an Excipient in Drug Formulations
This compound is used as an excipient in pharmaceutical formulations. nordmann.globaldataintelo.com An excipient is an inactive substance that serves as a vehicle or medium for an active pharmaceutical ingredient (API). In this capacity, this compound can facilitate the delivery and effectiveness of the API. dataintelo.com It is considered a safe and nontoxic additive in various dosage forms. nih.gov The compound may be formulated alongside active ingredients in compositions that can be administered orally. google.com
Investigations into Neuroprotective and Anti-inflammatory Properties
Recent research has highlighted the neuroprotective and anti-inflammatory potential of this compound. nih.govfirstwordpharma.com Studies have shown that it can attenuate the expression of proinflammatory molecules and inhibit the pathogenesis of autoimmune and neurodegenerative disorders in animal models. researchgate.netmdpi.com Oral administration of this compound has been observed to suppress clinical symptoms in animal models of multiple sclerosis (MS) and Huntington's disease. researchgate.net It is believed that its neuroprotective effects may be mediated by its metabolite, sodium benzoate, which is an FDA-approved drug. researchgate.net
A summary of preclinical findings on the neuroprotective and anti-inflammatory effects of this compound is presented in the table below.
| Animal Model | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) - MS model | Suppressed clinical symptoms, inhibited inflammation and demyelination, upregulated regulatory T cells. researchgate.netnih.gov | researchgate.netnih.gov |
| Huntington's Disease (HD) model | Reduced mutant huntingtin levels, inhibited glial activation, improved motor performance. nih.govresearchgate.net | nih.govresearchgate.net |
| Traumatic Brain Injury (TBI) model | Decreased activation of microglia and astrocytes, reduced lesion cavity size, improved locomotor functions and memory. researchgate.netnih.gov | researchgate.netnih.gov |
| Parkinson's Disease (PD) model | Protected dopaminergic neurons, reduced glial inflammation. researchgate.netrush.edu | researchgate.netrush.edu |
Modulation of Microglial and Astroglial Activation
A key aspect of this compound's neuroprotective and anti-inflammatory action lies in its ability to modulate the activation of microglia and astrocytes, the primary immune cells of the central nervous system. mdpi.comnih.gov In various models of neurological disorders, this compound has been shown to decrease the activation of these glial cells. researchgate.netnih.gov
Microglial and astroglial activation is a characteristic feature of neuroinflammatory and neurodegenerative conditions. nih.gov Following an injury or in a disease state, these cells become activated and produce proinflammatory molecules that can lead to inflammation and neuronal damage. nih.govfrontiersin.org Research indicates that oral administration of this compound can inhibit the activation of microglia and astrocytes in the brains of mice with traumatic brain injury. nih.gov This inhibitory effect on glial activation is associated with a reduction in the expression of inflammatory markers like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The modulation of glial activation by this compound is thought to be a crucial mechanism underlying its observed neuroprotective benefits. nih.govmdpi.com
Inhibition of Proinflammatory Molecules (e.g., Nitrite, TNFα, IL-1β)
This compound (GTB) has demonstrated significant anti-inflammatory properties by inhibiting the production of key proinflammatory molecules. researchgate.net In experimental settings using mouse macrophage cell lines (RAW 264.7) stimulated with bacterial lipopolysaccharides (LPS), GTB has been shown to suppress the generation of nitric oxide (measured as nitrite), tumor necrosis factor-alpha (TNFα), and interleukin-1beta (IL-1β). nih.govresearchgate.net The inhibitory effect was observed to be dose-dependent. nih.gov
Studies on primary mouse astrocytes, which are crucial glial cells in the central nervous system, have yielded similar results. GTB treatment was found to inhibit the production of TNFα in astrocytes stimulated with either LPS or polyinosinic-polycytidylic acid (poly IC), a synthetic analog of double-stranded RNA that mimics viral infections. nih.gov This suggests that GTB can suppress inflammatory responses in different cell types of the central nervous system under various inflammatory stimuli. researchgate.netmdpi.com The ability of GTB to reduce the expression of these inflammatory mediators is a key aspect of its neuroprotective potential. nih.govresearchgate.net
Table 1: Effect of this compound on Proinflammatory Molecule Production
| Cell Type | Stimulant | Inhibited Molecule | Research Finding |
|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite | Significant, dose-dependent inhibition observed. nih.govresearchgate.net |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNFα | Significant, dose-dependent inhibition observed. nih.govresearchgate.net |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | Significant, dose-dependent inhibition observed. nih.govresearchgate.net |
| Primary Mouse Astrocytes | Lipopolysaccharide (LPS) | TNFα | Significant inhibition observed. nih.gov |
| Primary Mouse Astrocytes | Polyinosinic-polycytidylic acid (poly IC) | TNFα | Significant inhibition observed. nih.gov |
Upregulation of Regulatory T cells (Tregs) and TGF-β Pathways
A critical mechanism underlying the immunomodulatory effects of this compound involves the upregulation of regulatory T cells (Tregs) and the transforming growth factor-beta (TGF-β) pathway. nih.govnih.gov Tregs are a specialized subpopulation of T cells that suppress immune responses and are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.gov Research indicates that MS is associated with deficiencies in Treg numbers and function. nih.gov
Studies have shown that GTB treatment leads to an increase in TGF-β, a cytokine known to induce the differentiation of Tregs from naive T cells. nih.govresearchgate.net In animal models of autoimmune disease, oral administration of GTB was found to enrich the population of Tregs in splenocytes. nih.govnih.gov This effect is directly linked to TGF-β, as blocking the TGF-β pathway with neutralizing antibodies was shown to abrogate the GTB-mediated increase in Tregs and its protective effects. nih.govnih.gov This highlights the GTB-induced TGF-β/Treg axis as a key pathway for its therapeutic effects in autoimmune conditions. nih.govresearchgate.net
Attenuation of Neurodegenerative Pathology (e.g., Huntington Disease, Parkinson's Disease)
This compound has shown potential in attenuating the pathology of several neurodegenerative disorders in preclinical models. researchgate.netnih.gov
In a mouse model of Huntington's disease (N171-82Q transgenic mice), oral administration of GTB was found to significantly reduce the levels of mutant huntingtin protein in key brain regions like the striatum and motor cortex. researchgate.net This was accompanied by a suppression of glial cell activation and inflammation in the brain, ultimately leading to improved motor performance in the animals. researchgate.netresearchgate.net
Similarly, in mouse and primate models of Parkinson's disease induced by the neurotoxin MPTP, oral GTB treatment demonstrated neuroprotective effects. researchgate.netnih.gov It protected dopaminergic neurons in the substantia nigra and preserved striatal dopamine (B1211576) levels. nih.gov The mechanism involved the inhibition of glial inflammation, evidenced by a reduction in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in the substantia nigra of treated monkeys. nih.gov These findings suggest that GTB can interfere with key pathological processes in both Huntington's and Parkinson's diseases. researchgate.netnih.gov
Table 2: Effects of this compound in Neurodegenerative Disease Models
| Disease Model | Key Pathological Feature | Effect of GTB Treatment |
|---|---|---|
| Huntington's Disease (Mouse) | Mutant huntingtin protein accumulation | Significantly reduced in striatum and cortex. researchgate.net |
| Huntington's Disease (Mouse) | Glial activation and inflammation | Suppressed in the brain. researchgate.netresearchgate.net |
| Parkinson's Disease (Mouse & Monkey) | Loss of dopaminergic neurons | Protected nigral tyrosine hydroxylase (TH) cells. nih.gov |
| Parkinson's Disease (Mouse & Monkey) | Striatal dopamine depletion | Restored dopamine levels. nih.gov |
| Parkinson's Disease (Monkey) | Glial inflammation (e.g., IL-1β, iNOS) | Decreased expression of inflammatory markers. nih.gov |
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
This compound has demonstrated significant efficacy in various animal models of Experimental Autoimmune Encephalomyelitis (EAE), which is a widely used model for multiple sclerosis (MS). researchgate.netnih.gov Oral administration of GTB has been shown to suppress the clinical symptoms of EAE in different mouse models, including the relapsing-remitting (RR-EAE) model in SJL/J mice, a chronic EAE model in C57/BL6 mice, and in PLP-TCR transgenic mice. nih.govnih.govgoogle.com
The therapeutic effects of GTB in EAE models are comprehensive. Treatment with GTB was found to inhibit the generation of encephalitogenic T cells, which are the primary drivers of the autoimmune attack on the central nervous system. nih.govnih.gov Furthermore, GTB helps preserve the integrity of the blood-brain barrier and blood-spinal cord barrier, reduces the infiltration of inflammatory mononuclear cells into the CNS, suppresses inflammation, and prevents demyelination in the spinal cords of EAE mice. nih.govnih.gov These effects collectively contribute to the amelioration of disease severity in these preclinical models. google.com
Impact on Traumatic Brain Injury (TBI) Pathogenesis
Research has highlighted the potential of this compound in mitigating the pathological consequences of Traumatic Brain Injury (TBI). nih.govnih.gov In a mouse model of TBI induced by controlled cortical impact (CCI), oral administration of GTB was shown to ameliorate the disease process. mdpi.com
The key impacts of GTB on TBI pathogenesis include the reduction of neuroinflammation by decreasing the activation of microglia and astrocytes, which are the primary immune cells in the brain. mdpi.comnih.gov This reduction in glial activation led to a decreased expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme, in the hippocampus and cortex of TBI mice. nih.govnih.gov Consequently, GTB treatment helped protect and restore synaptic structures, as indicated by the status of synaptic proteins like PSD-95, NR-2A, and GluR1. mdpi.comnih.gov Moreover, GTB administration was associated with a reduction in the size of the lesion cavity in the brain and resulted in improved locomotor functions and better outcomes in spatial learning and memory tasks in TBI mice. researchgate.netnih.gov
This compound as a Precursor to Sodium Benzoate in vivo
A significant aspect of the biological activity of this compound is its role as a prodrug or precursor to sodium benzoate. nih.govresearchgate.net Studies have confirmed that following oral administration, GTB is metabolized in the body, leading to the formation of sodium benzoate (NaB). nih.gov High-performance liquid chromatography (HPLC) analysis of brain tissue from mice fed with GTB revealed the presence of NaB, which was absent in control mice. nih.govresearchgate.net This in vivo conversion is crucial, as sodium benzoate itself is an FDA-approved drug and a known biologically active metabolite. nih.govnih.gov The neuroprotective and anti-inflammatory effects observed with GTB are thought to be mediated, at least in part, by its conversion to sodium benzoate. researchgate.netnih.gov
Metabolic Conversion Pathways
The metabolic conversion of this compound to sodium benzoate is predicated on its chemical structure as a benzoic acid ester. mdpi.comgoogle.com It is hypothesized that after oral ingestion, this compound, which is an ester of glycerol (B35011) and benzoic acid, is cleaved by various lipases present in the intestine. google.comgoogle.com This enzymatic hydrolysis separates the glycerol backbone from the three benzoate molecules. inchem.org
This process is analogous to the metabolism of other compounds like cinnamon, where active components such as cinnamaldehyde (B126680) are converted to cinnamic acid and then undergo β-oxidation in the liver to form benzoate. nih.govgoogle.comgoogleapis.com The resulting benzoate exists in the body as its sodium salt, sodium benzoate, or as benzoyl-CoA. nih.govgoogle.com This metabolic pathway allows for the slow and sustained release of sodium benzoate in the body following the administration of this compound. google.com
Interaction Studies of this compound in Biological Systems
The molecular structure of this compound, which features three benzene (B151609) rings attached to a glycerol backbone, facilitates specific non-covalent interactions. mdpi.comcore.ac.uk In studies analyzing the vaporization thermodynamics of triglycerides, a notable stabilization of this compound was observed. This stabilization, quantified as -9.3 kJ·mol⁻¹, is attributed to π–π attractive interactions between the benzene rings of the molecule. mdpi.com
Such non-covalent forces are significant as they influence the physical and chemical properties of the compound. While dispersion forces are common in triglycerides and increase with alkyl chain length, the specific π–π stacking of the aromatic rings in GTB provides an additional stabilizing effect that deviates from the expected group-additivity rules for vaporisation enthalpies. mdpi.com This interaction is a key feature of its molecular energetics.
This compound and its metabolite, sodium benzoate, have been shown to modulate the activity of various biological pathways, including those involving key enzymes related to inflammation. GTB administration has been found to inhibit glial activation and the expression of pro-inflammatory enzymes. mdpi.comresearchgate.netnih.gov
In studies using animal models of traumatic brain injury and Parkinson's disease, oral GTB treatment decreased the activation of microglia and astrocytes. mdpi.comnih.gov This led to the reduced expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cytokines like IL-1β. mdpi.comnih.gov The inhibition of iNOS, an enzyme responsible for producing the inflammatory mediator nitric oxide, is a key aspect of GTB's anti-inflammatory properties. mdpi.comnih.gov While the precise mechanisms are still under investigation, the effects are partly mediated by its metabolite, sodium benzoate. mdpi.comresearchgate.netnih.gov
Although specific studies on the direct inhibition of cutinase by this compound are not prominent in the reviewed literature, the broader anti-inflammatory and enzyme-modulating effects observed in neurological models highlight its capacity to interfere with biological enzyme systems.
| Enzyme/Cellular Activity Modulated by GTB | Model System | Observed Effect | References |
| Glial Cell Activation | Huntington's Disease Mouse Model | Suppressed activation of glial cells. | researchgate.netnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Traumatic Brain Injury Mouse Model | Inhibited iNOS expression in hippocampus and cortex. | mdpi.com |
| Pro-inflammatory Molecules | LPS-stimulated Macrophages | Inhibited the production of proinflammatory molecules. | researchgate.net |
| Glial Inflammation | MPTP-induced Monkey Model of Parkinson's Disease | Inhibited glial inflammation, reducing IL-1β and iNOS. | nih.gov |
Non-Covalent Interactions (e.g., π–π attractive interactions)
Microencapsulation Applications
This compound is utilized as a core material in microencapsulation technologies, often with ethyl cellulose as the shell material. A novel method has been developed for preparing ethyl cellulose–glycerol tribenzoate microcapsules (EGM) using an emulsion method combined with a CO2/N2-switchable hydrophilicity solvent, specifically N,N-dimethylcyclohexylamine. researchgate.netresearchgate.net
This process allows for the preparation of microcapsules and the subsequent recovery of the solvent by altering its properties, which presents an environmentally conscious approach. researchgate.net The formation and characteristics of the microcapsules can be confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR). researchgate.net Research has identified optimal conditions for the preparation of these microcapsules to ensure desired properties. researchgate.net This technology is significant for applications requiring the controlled release or protection of active ingredients, with GTB serving as a plasticizer or core substance. acs.org2017erp.com
| Parameter | Optimal Condition | Reference |
| Materials Ratio | 20% | researchgate.net |
| Oil–Water Ratio | 4.5:5.5 | researchgate.net |
| Emulsifier Content | 2% | researchgate.net |
| Span 80–Tween 80 Ratio | 1:3 | researchgate.net |
| Core-Shell Ratio | 1 | researchgate.net |
Solvent Systems for Microencapsulation (e.g., CO2/N2-Switchable Hydrophilicity Solvents)
The advancement of microencapsulation technologies relies heavily on the innovation of solvent systems that are both efficient and environmentally conscious. A notable development in this area is the use of switchable hydrophilicity solvents (SHS) for the preparation of microcapsules containing this compound. researchgate.netresearchgate.net These solvents can reversibly change their miscibility with water in response to a trigger, such as the introduction and removal of a gas like carbon dioxide (CO₂). researchgate.net
A novel approach for preparing ethyl cellulose–this compound microcapsules (EGM) utilizes a CO₂/N₂-switchable hydrophilicity solvent, specifically N,N-dimethylcyclohexylamine, in conjunction with an emulsion method. researchgate.netresearchgate.net In this system, the solvent is initially hydrophobic, allowing for the formation of a stable oil-in-water emulsion. After the microcapsules are formed, bubbling CO₂ into the aqueous mixture protonates the amine solvent, switching its polarity and making it miscible with water. This property facilitates the separation of the microcapsules and allows for the recovery of the solvent by a subsequent N₂ purge, which removes the CO₂ and reverts the solvent to its hydrophobic state. researchgate.netresearchgate.net This method presents a new pathway for microcapsule preparation and expands the application of switchable hydrophilicity solvents, highlighting its potential value in future microencapsulation processes. researchgate.net
The process of solvent evaporation is a common method for microencapsulation. core.ac.ukiptsalipur.org It involves dissolving a polymer (the shell material) in a volatile organic solvent that is immiscible with water. core.ac.uk The core material, in this case, this compound, is then dissolved or dispersed within that polymer solution. core.ac.ukiptsalipur.org This mixture is then added to a stirring aqueous solution containing a stabilizer, forming an emulsion of small droplets. The volatile solvent evaporates over time, causing the polymer shell to harden around the core material, thus forming the microcapsules. core.ac.uk The use of a switchable solvent like N,N-dimethylcyclohexylamine offers a more sustainable and efficient alternative to traditional volatile solvents by enabling high rates of solvent recovery. researchgate.netresearchgate.net
Encapsulation Efficiency and Release Rate Studies
The effectiveness of a microencapsulation process is often measured by its encapsulation efficiency, which quantifies the percentage of the active core material successfully entrapped within the shell. researchgate.net In the case of ethyl cellulose–this compound microcapsules (EGM) prepared using a CO₂/N₂-switchable hydrophilicity solvent system, studies have demonstrated remarkably high efficiency. researchgate.net
Research has identified optimal conditions for the preparation of these microcapsules to maximize yield and encapsulation rates. researchgate.net Under these optimized parameters, the process achieves a high average yield and encapsulation rate. researchgate.net Specifically, a study reported an average yield of 95.36%, an effective this compound content of 41%, and an encapsulation rate of 90.66%. researchgate.net The morphology of the resulting microcapsules is typically spherical, with a particle size that can be controlled, ranging from 0.01 μm to 90 μm, by adjusting the agitation speed during synthesis. researchgate.net
The table below summarizes the optimal conditions found for preparing ethyl cellulose-glyceryl tribenzoate microcapsules using this advanced solvent system. researchgate.net
| Parameter | Optimal Value |
| Materials Ratio | 20% |
| Oil–Water Ratio | 4.5:5.5 |
| Emulsifier Content | 2% |
| Span 80–Tween 80 Ratio | 1:3 |
| Core–Shell Ratio | 1:1 |
The results achieved under these conditions are detailed in the following table. researchgate.net
| Metric | Achieved Value |
| Average Yield (Y%) | 95.36% |
| Effective Content (W%) | 41% |
| Encapsulation Rate (E%) | 90.66% |
| First Solvent Recovery Rate (SR%) | 96.37% |
Furthermore, the release rate of the encapsulated this compound is a critical factor. Studies have shown that the release of the core material from these microcapsules is temperature-dependent, a characteristic that is crucial for controlled-release applications. researchgate.net
Analytical Methodologies for Glyceryl Tribenzoate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of glyceryl tribenzoate and confirming its identity.
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in the this compound molecule. The FTIR spectrum of GTB exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. These spectra can be obtained from samples prepared in various ways, including as a KBr disc or a nujol mull. guidechem.com The presence of strong ester carbonyl (C=O) stretching vibrations and aromatic C-H and C=C stretching vibrations are cornerstone indicators for the identification of GTB.
A representative FTIR spectrum of this compound displays several key peaks that confirm its structure. These include bands associated with the ester groups and the benzene (B151609) rings.
Interactive Table: Characteristic FTIR Peaks of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1720 | C=O Stretch | Ester |
| ~1270 & ~1100 | C-O Stretch | Ester |
| ~3070 | C-H Stretch | Aromatic |
| ~1600 & ~1450 | C=C Stretch | Aromatic Ring |
Note: The exact wavenumbers may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule. biosynth.com Specifically, ¹H-NMR spectroscopy is used to determine the number and types of hydrogen atoms present, as well as their connectivity. researchgate.net The ¹H-NMR spectrum of this compound, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons of the glycerol (B35011) backbone and the aromatic protons of the benzoate (B1203000) groups. chemicalbook.com
The chemical shifts (δ) of these protons are indicative of their chemical environment. For instance, the protons on the glycerol backbone appear at different shifts due to the influence of the adjacent ester groups. The integration of the peak areas in the ¹H-NMR spectrum corresponds to the ratio of the number of protons in each unique environment.
Interactive Table: ¹H-NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.1-7.9 | Multiplet | Aromatic Protons (ortho to C=O) |
| ~7.6-7.3 | Multiplet | Aromatic Protons (meta and para to C=O) |
| ~5.8 | Multiplet | CH (glycerol backbone) |
| ~4.7-4.5 | Multiplet | CH₂ (glycerol backbone) |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and the spectrometer's magnetic field strength. J-coupling constants provide further structural information. chemicalbook.com
Fourier Transform Infrared (FTIR) Spectroscopy in GTB Identification
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful method for the analysis of this compound. researchgate.net This technique allows for both the separation and quantification of GTB in various samples, including biodiesel. rsc.org The DAD detector measures the absorbance of the eluent across a range of wavelengths, providing spectral information that can confirm the identity of the peak corresponding to GTB. researchgate.netrsc.org For GTB, the maximum absorbance (λmax) is typically observed around 238 nm. rsc.org
The separation is often achieved using a reverse-phase column, such as an Agilent Poroshell 120 E-C18, with a gradient solvent system, commonly a mixture of water and acetonitrile (B52724). rsc.org Under optimized conditions, a sharp, symmetrical peak for GTB can be obtained at a specific retention time, for instance, approximately 5.95 minutes. rsc.org
Since glycerol itself lacks a strong UV chromophore, a common analytical strategy for its quantification by HPLC-DAD is to convert it into a UV-active derivative. researchgate.netrsc.org this compound is an ideal derivative for this purpose due to its strong UV absorbance. researchgate.netrsc.org The derivatization process involves an esterification reaction where glycerol is treated with benzoyl chloride in the presence of a base and a catalyst. researchgate.netrsc.org This reaction converts the hydroxyl groups of glycerol into benzoate esters, forming this compound. researchgate.netrsc.org
This derivatization is particularly useful for quantifying residual glycerol in biodiesel, where its presence can cause operational issues. rsc.org The formation of GTB allows for sensitive and selective detection using HPLC-DAD. researchgate.netrsc.org
The efficiency of the conversion of glycerol to this compound is highly dependent on the reaction conditions. researchgate.netrsc.org Research has focused on optimizing these conditions to achieve a high yield of the derivative. researchgate.netrsc.org Key parameters that are optimized include the choice and amount of the derivatizing agent, catalyst, and base, as well as the reaction time and temperature. rsc.orgresearchgate.net
One effective method involves the use of benzoyl chloride as the derivatizing agent, copper chloride as a catalyst, and triethylamine (B128534) as a base. researchgate.netrsc.org Optimized conditions have been reported to afford a 90% yield of this compound. rsc.orgrsc.org These conditions include specific molar ratios of the reagents relative to glycerol. researchgate.netrsc.org For example, using 12 equivalents of benzoyl chloride and 11 equivalents of triethylamine with 17 mol% of copper chloride has been shown to be effective. researchgate.netrsc.org The reaction is typically completed within an hour at room temperature. researchgate.net
Interactive Table: Optimized Conditions for Derivatization of Glycerol to this compound
| Reagent/Catalyst | Role | Optimized Amount |
| Benzoyl Chloride | Derivatizing Agent | 12.0 equivalents |
| Triethylamine | Base | 11.0 equivalents |
| Copper Chloride | Catalyst | 17 mol% |
Note: These conditions have been shown to provide a high yield for the derivatization reaction, enabling sensitive quantification of glycerol. researchgate.netrsc.org
High Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Method Validation (Sensitivity, Selectivity, Reproducibility)
The validation of an analytical method ensures that it is suitable for its intended purpose. gmp-compliance.org Key parameters for validation include sensitivity, selectivity, and reproducibility. gmp-compliance.orgscielo.br
Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For instance, a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method developed for the quantification of glycerol via its derivatization to this compound demonstrated high sensitivity. The LOD and LOQ for this method were found to be 0.23 µg/mL and 0.76 µg/mL, respectively. rsc.org This indicates the method's capability to detect and accurately quantify very low concentrations of the analyte. rsc.org In another example, a gas chromatography-mass spectrometry (GC/MS) method for tributyrin, a related triglyceride, achieved a limit of quantification (LOQ) of 0.1 µM. nih.gov
Selectivity: Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. gmp-compliance.orgscielo.br In HPLC methods, selectivity is often demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.br For example, a validated HPLC-DAD method for glycerol (as GTB) was shown to be selective, successfully quantifying the analyte in complex biodiesel samples without interference. rsc.orgrsc.org Similarly, a GC-MS method for determining a related marker, glycerol triheptanoate (GTH), in processed animal by-products was validated for its selectivity. researchgate.net
Reproducibility: Reproducibility measures the precision of a method across different laboratories. gmp-compliance.orggtfch.org It is often expressed as the relative standard deviation of reproducibility (RSD(R)). A collaborative study on the GC-MS method for GTH determination found RSD(R) values ranging from 9.0% to 16.5%. researchgate.net These values correspond to HORRAT (Horwitz Ratio) values at or below the critical value of 2.0, indicating acceptable reproducibility for official control purposes. researchgate.net The precision of a method is also assessed by repeatability (within-laboratory precision) and intermediate precision. scielo.brgtfch.org For the GTH method, the relative standard deviation of repeatability (RSD(r)) varied from 3.4% to 7.8%. researchgate.net
| Analyte (Method) | Parameter | Value | Source |
|---|---|---|---|
| Glycerol as GTB (HPLC-DAD) | LOD | 0.23 µg/mL | rsc.org |
| LOQ | 0.76 µg/mL | rsc.org | |
| Glycerol Triheptanoate (GC-MS) | RSD(r) | 3.4% - 7.8% | researchgate.net |
| RSD(R) | 9.0% - 16.5% | researchgate.net | |
| Tributyrin (GC/MS) | LOQ | 0.1 µM | nih.gov |
Quantification of GTB Metabolites (e.g., Sodium Benzoate) in Biological Samples (e.g., HPLC)
This compound is metabolized in the body to benzoate, which exists as sodium benzoate (NaB) at physiological pH. nih.gov The quantification of this metabolite in biological samples is essential for understanding the metabolic fate of GTB. High-performance liquid chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose. nih.govsci-hub.senjlabs.com
In a study monitoring the levels of NaB in mouse brain tissue after oral administration of GTB, HPLC analysis confirmed the presence of a sodium benzoate peak in the cortical tissues of GTB-fed mice, which was absent in the control group. nih.gov This demonstrates the utility of HPLC in tracking the metabolic conversion of GTB to NaB in biological systems. nih.gov
The development of a robust HPLC method for sodium benzoate quantification typically involves optimizing several parameters. A reversed-phase C18 column is commonly used for the separation. sci-hub.seajrconline.org The mobile phase composition, often a mixture of a buffer (like ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent (such as acetonitrile or methanol), is critical for achieving good separation and reasonable elution times. sci-hub.seajrconline.orgresearchgate.net The pH of the mobile phase can significantly affect the retention times of the analytes. sci-hub.se For instance, a pH of 4.2 was found to optimize the separation between sodium benzoate and potassium sorbate. sci-hub.se Detection is typically performed using a UV detector at a wavelength where sodium benzoate exhibits strong absorbance, such as 225 nm or 235 nm. sci-hub.seajrconline.org
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 | sci-hub.seajrconline.org |
| Mobile Phase | Acetate buffer/Acetonitrile or Methanol mixture | sci-hub.seajrconline.orgresearchgate.net |
| Detection Wavelength | 225 nm - 235 nm | sci-hub.seajrconline.org |
| Sample Preparation | Dilution with mobile phase, filtration | sci-hub.se |
Thermal Analysis Techniques
Thermal analysis techniques are instrumental in characterizing the physical properties of materials like this compound, especially in its role as a plasticizer in polymer formulations. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two such powerful techniques.
Thermogravimetric Analysis (TGA) for Vaporization Thermodynamics
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing valuable information on thermal stability and vaporization characteristics. mt.cometamu.edu For materials like plasticizers, TGA is used to study the thermodynamics of vaporization, which is crucial for understanding their permanence in a polymer matrix. researchgate.net
The rate of mass loss under isothermal conditions is related to the vapor pressure of the compound. mt.com By conducting TGA experiments at different temperatures, the vapor pressure can be determined, and from this, the enthalpy of vaporization (ΔHvap) can be calculated using the Clausius-Clapeyron equation. nih.gov This thermodynamic parameter is a measure of the intermolecular forces within the liquid and is essential for predicting the volatility of a plasticizer. mdpi.com Studies have successfully used TGA to determine the vaporization enthalpies of various low-volatility compounds, including plasticizers. researchgate.netmdpi.comresearchgate.net For example, the vaporization of glycerol, the backbone of GTB, has been studied using TGA, showing a complete mass loss by 300°C in a nitrogen atmosphere, with a peak mass-loss rate at 239°C. netzsch.com
| Compound | Observation | Technique | Source |
|---|---|---|---|
| Glycerol | Complete vaporization by 300°C (in N₂) | TGA | netzsch.com |
| Glycerol | Peak mass-loss rate at 239°C | DTG (Derivative Thermogravimetry) | netzsch.com |
| Various Plasticizers | Activation energies of vaporization determined (e.g., Triacetin: 65.12 kJ/mol) | TGA | researchgate.net |
| Triglycerides | Enthalpies of vaporization derived from TGA data | TGA | mdpi.com |
Differential Scanning Calorimetry (DSC) for Polymer Blends
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. eag.com In polymer science, DSC is widely used to study the effect of additives like plasticizers on the thermal properties of polymers, such as the glass transition temperature (Tg). eag.comhitachi-hightech.comresearchgate.net
When a plasticizer like this compound is blended with a polymer, such as polyvinyl chloride (PVC) or polylactic acid (PLA), it typically lowers the polymer's Tg. hitachi-hightech.comdiva-portal.org This shift indicates an increase in polymer chain mobility and flexibility, which is the primary function of a plasticizer. hitachi-hightech.com The magnitude of the Tg depression is an indicator of the plasticizer's efficiency. researchgate.net
For example, in studies of PVC plasticized with various additives, DSC scans clearly show a shift of the glass transition to lower temperatures as the plasticizer concentration increases. hitachi-hightech.com Research on PLA plasticized with different esters, including triglycerides, has used DSC to evaluate plasticization efficiency by measuring the reduction in Tg. diva-portal.orgresearchgate.net The introduction of a branched plasticizer core, such as glycerol, has been shown to influence the plasticization efficiency. diva-portal.org DSC can also be used to determine the miscibility of the plasticizer with the polymer and to study other thermal events like melting and crystallization. researchgate.nettainstruments.com
| Polymer | Plasticizer | Observation | Source |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | Dioctyl Phthalate (B1215562) (DOP) | Tg shifted to lower temperatures with increased DOP concentration. | hitachi-hightech.com |
| Polylactic Acid (PLA) | Glycerol-based esters | Lowered Tg of PLA, indicating plasticizing effect. | diva-portal.org |
| Polyvinyl Chloride (PVC) | Tributyrin | Tg of PVC shifted from 88°C down to 59°C (at 15 phr). | researchgate.net |
| Polymer Blends (e.g., PET/ABS) | N/A | DSC used to identify Tg of individual components to assess blend composition. | tainstruments.com |
Toxicological and Safety Assessment of Glyceryl Tribenzoate
Regulatory Status and Approvals
Glyceryl tribenzoate has been evaluated by several international regulatory and scientific bodies. nih.gov In the United States, it is recognized by the Food and Drug Administration (FDA) for use as a flavoring agent and as a component of adhesives and paperboard in contact with food. thegoodscentscompany.comnih.gov The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3398, affirming its status as a flavoring agent based on its self-limiting properties, absorption, and rapid metabolic detoxification. researchgate.netnih.govnih.gov
| Regulatory Body | Identifier/Status | Details |
|---|---|---|
| FDA (U.S. Food and Drug Administration) | Approved Food Additive | Permitted for use in food as a flavoring agent and in food contact materials (21 CFR 175.105, 176.180). thegoodscentscompany.comnih.gov |
| FEMA (Flavor and Extract Manufacturers Association) | FEMA No. 3398 | Recognized as a flavoring substance. nih.govfao.org |
| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | JECFA No. 861 | Evaluated and considered to have no safety concern at current intake levels as a flavoring agent. nih.govfao.org Group ADI of 0-5 mg/kg bw for benzyl (B1604629) derivatives. inchem.org |
Metabolism and Excretion Pathways in Biological Systems
The metabolism of this compound in biological systems is predictable and well-characterized. canada.ca Upon oral ingestion, it is expected to undergo rapid hydrolysis in the intestine, catalyzed by lipase (B570770) enzymes. google.comgoogle.com This enzymatic breakdown cleaves the ester bonds, yielding its constituent components: one molecule of glycerol (B35011) and three molecules of benzoic acid. canada.ca
Both glycerol and benzoic acid are endogenous substances with well-established metabolic fates. europa.euwho.int
Glycerol is a fundamental building block for triglycerides and phospholipids (B1166683) and enters central metabolic pathways. europa.eu It can be utilized for energy production through glycolysis and the citric acid cycle or used for gluconeogenesis in the liver.
Benzoic acid is rapidly absorbed and metabolized primarily in the liver. who.intresearchgate.net The main detoxification pathway involves conjugation with the amino acid glycine (B1666218) to form hippuric acid. inchem.orgacademicjournals.org Hippuric acid is then efficiently excreted from the body, primarily via the urine. google.comwho.int
This rapid hydrolysis and subsequent metabolism into innocuous, endogenous compounds that are readily excreted prevent the accumulation of this compound in the body. nih.govcanada.canih.gov Studies have confirmed the presence of the metabolite sodium benzoate (B1203000) in the brains of mice fed this compound, supporting this metabolic pathway. nih.govnih.gov
In Vitro and In Vivo Toxicity Studies
Animal studies have been conducted to determine the dose-response relationship for this compound toxicity. In a 90-day subchronic oral toxicity study in rats, groups were fed diets providing daily intakes of 0, 120, 600, or 2600 mg/kg of body weight. inchem.org At the highest dose (2600 mg/kg bw/day), a depressed growth rate was observed in males, but no adverse effects were noted at the lower doses. inchem.org Hematological and blood chemical analyses were normal across all groups. inchem.org
Other studies in mice have explored dose-dependent effects for specific therapeutic applications. For instance, in a model of Parkinson's disease, an optimal dose of 50 mg/kg/day was identified for neuroprotection. researchgate.netnih.gov In a model of multiple sclerosis, doses of 25 and 50 mg/kg/day significantly inhibited clinical symptoms, while a higher dose of 100 mg/kg/day was found to be less potent, suggesting potential toxicity at higher concentrations in that specific disease model. google.comnih.gov
| Study Type | Animal Model | Dose Levels | Observed Effects | Source |
|---|---|---|---|---|
| 90-Day Subchronic Oral Toxicity | Rat | 0, 120, 600, 2600 mg/kg bw/day | Depressed growth rate in males only at 2600 mg/kg. No adverse effects at 120 and 600 mg/kg. | inchem.org |
| Dose-Response (Neuroprotection) | Mouse (MPTP model) | Dose-dependent | Optimum protective dose identified at 50 mg/kg/day. | nih.gov |
| Dose-Response (Immunomodulation) | Mouse (EAE model) | 25, 50, 100 mg/kg bw/day | Significant inhibition of symptoms at 25 and 50 mg/kg. The 100 mg/kg dose was less effective. | nih.gov |
The primary organ involved in the metabolism of this compound's breakdown product, benzoic acid, is the liver. who.int Therefore, the potential for hepatotoxicity is a key consideration. In the 90-day study of this compound in rats, no evidence of liver damage was reported based on blood chemical analyses, even at high doses. inchem.org
However, studies on the metabolite, benzoic acid (or its salt, sodium benzoate), have shown that very high doses can impact the liver. academicjournals.orgekb.eg For example, some studies in rats reported that high concentrations of sodium benzoate could lead to degenerative changes or increased liver enzymes, suggesting potential liver damage. academicjournals.orgekb.egeuropa.eu One study noted that the combined, cumulative daily intake of sodium benzoate and fructose (B13574) resulted in structural damage to the liver in rats. ekb.eg It is important to note that these effects were observed at exposure levels significantly higher than those expected from the use of this compound as a food flavoring agent. who.int The rapid conversion of benzoic acid to hippuric acid for excretion is an efficient detoxification process that mitigates the risk of liver toxicity at typical exposure levels. who.intacademicjournals.org
Environmental Impact and Degradation Studies of Glyceryl Tribenzoate
Biodegradability and Environmental Fate
The environmental fate of glyceryl tribenzoate is largely determined by its susceptibility to biological and chemical degradation processes. A key characteristic of benzoate (B1203000) esters is their tendency to undergo hydrolysis. canada.cacanada.ca In the environment, this compound is expected to readily hydrolyze into its constituent components: glycerol (B35011) and benzoic acid. canada.cacanada.cacanada.ca This process is a critical first step in its biodegradation pathway.
Following hydrolysis, the resulting benzoic acid is further metabolized. canada.cacanada.cacanada.canih.gov Glycerol, being a naturally occurring and easily metabolized substance, is readily integrated into microbial metabolic pathways. rsc.org Studies on related compounds support the potential for biodegradation. For instance, research on certain sophorolipids, which are also ester-based compounds, demonstrated significant biodegradation, achieving 69-85% degradation over a 28-day period in a manometric respirometry test. europa.eu
Environment Canada has assessed this compound (also known as tribenzoin) and has low concern for its persistence and bioaccumulation. ewg.org This assessment aligns with the understanding that the compound breaks down into smaller, common organic molecules.
| Test Substance | Test Guideline | Incubation Period | Result | Reference |
|---|---|---|---|---|
| Sophorolipids (Glycerol Esters) | OECD Guideline 301 F | 28 days | 69-85% biodegradation | europa.eu |
| Glycerol-derived organic carbonates | Soil Exposure (25 °C) | 1 week | Exhibited biodegradability | rsc.orgresearchgate.net |
Comparison with Petrochemical-based Alternatives
This compound is often positioned as an environmentally preferable alternative to certain petrochemical-based plasticizers, particularly phthalates. jpharmachem.com Phthalate (B1215562) esters, such as dibutyl phthalate (DBP) and dioctyl phthalate (DOP), have been widely used but have come under scrutiny due to their potential for environmental persistence, bioaccumulation, and endocrine-disrupting effects.
While direct, side-by-side environmental impact studies are not extensively detailed in the provided search results, the comparison can be inferred from the distinct properties of these compound classes. This compound's degradation into naturally occurring metabolites like glycerol and benzoic acid presents a favorable environmental profile compared to the more complex and potentially harmful degradation intermediates of some phthalates. Its use as a replacement for phthalates in applications like medical devices and adhesives underscores the industry's move toward materials with better environmental and safety credentials. jpharmachem.com2017erp.com
| Feature | This compound | Phthalate Plasticizers (e.g., DBP, DOP) |
|---|---|---|
| Source | Partially bio-based (glycerol component) jpharmachem.com | Petrochemical-based |
| Primary Degradation Pathway | Hydrolysis to glycerol and benzoic acid canada.cacanada.ca | Hydrolysis to phthalic acid and corresponding alcohol |
| Environmental Concerns | Low concern for persistence and bioaccumulation ewg.org | Potential for persistence, bioaccumulation, and endocrine disruption |
Pathways of Environmental Degradation (e.g., Hydrolysis, Oxidation)
The primary pathway for the environmental degradation of this compound is hydrolysis. As a triester, the ester linkages are susceptible to cleavage by water, a process that can be abiotically or biotically mediated (by microbial enzymes like esterases). This reaction breaks the compound down into one molecule of glycerol and three molecules of benzoic acid.
Hydrolysis: C₂₄H₂₀O₆ (this compound) + 3H₂O → C₃H₈O₃ (Glycerol) + 3C₇H₆O₂ (Benzoic Acid)
This hydrolysis is a crucial step, as the products are readily biodegradable. canada.cacanada.ca
Oxidation is another potential degradation pathway, particularly for the benzoic acid formed after hydrolysis. The aromatic ring of benzoic acid can be hydroxylated and subsequently cleaved by microorganisms as part of their metabolic processes, ultimately leading to its conversion to carbon dioxide and water. While direct studies on the environmental oxidation of this compound are limited, research on the oxidation of other triglycerides, such as glycerol trioleate, shows that oxygen from the environment plays a key role in the process, which can be accelerated by catalysts like water. digitellinc.com
Ecological Risk Assessment Considerations
Regulatory bodies have evaluated the ecological risk of this compound. A draft screening assessment conducted by the Canadian government under the Chemicals Management Plan evaluated a group of benzoate compounds, including tribenzoin (this compound). canada.ca The assessment concluded that these substances are not entering the environment in quantities or concentrations that would pose a long-term harmful effect on the environment or its biological diversity. canada.ca
Q & A
Q. What are the established synthesis routes for glyceryl tribenzoate, and how can their efficiency be compared experimentally?
Classification: Basic (Synthesis Methodology) this compound is typically synthesized via esterification of glycerol with benzoic acid derivatives. A common method involves acid-catalyzed (e.g., sulfuric acid) condensation of glycerol with benzoyl chloride under controlled temperatures (60–80°C). To compare efficiency, researchers can vary catalysts (e.g., enzymatic vs. chemical), solvent systems (polar vs. non-polar), and reaction times, then quantify yields using HPLC or GC-MS. Kinetic studies under different conditions (e.g., temperature gradients) can further optimize protocols .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity?
Classification: Basic (Analytical Characterization) FT-IR confirms ester linkages (C=O stretch at ~1720 cm⁻¹), while ¹H NMR identifies proton environments (e.g., glycerol backbone protons at δ 4.2–4.4 ppm). Purity assessment requires HPLC with a C18 column and UV detection at 254 nm, coupled with calibration against certified standards. For trace impurities, GC-MS with electron ionization can detect volatile byproducts. Cross-validate results using DSC to analyze melting behavior (lit. mp 68–72°C) .
Advanced Research Questions
Q. How do molecular dynamics simulations explain contradictory data on this compound’s enzyme inhibition efficacy in cutinase systems?
Classification: Advanced (Mechanistic Studies) Evidence from in vitro assays shows this compound’s esterase inhibition varies with substrate conformation and inhibitor concentration (e.g., berberine-induced inhibition in Colletotrichum capsici cutinase) . To resolve contradictions, conduct MD simulations (e.g., GROMACS) to model enzyme-ligand binding affinities, focusing on hydrophobic interactions and steric hindrance. Compare free energy landscapes (MM-PBSA) across substrate analogs (e.g., tributyrin vs. This compound) to identify structural determinants of inhibition. Validate with mutagenesis studies targeting predicted binding residues .
Q. What experimental designs mitigate confounding variables when studying this compound’s role in lipid-based drug delivery systems?
Classification: Advanced (Experimental Design) Use a fractional factorial design to isolate variables such as lipid composition, particle size, and pH. Prepare this compound-loaded nanoparticles via emulsification-solvent evaporation, and characterize encapsulation efficiency (UV-spectroscopy) and release kinetics (dialysis under sink conditions). Include controls with inert esters (e.g., glyceryl triacetate) to differentiate this compound-specific effects. Statistical validation via ANOVA and post-hoc tests (Tukey’s HSD) ensures robustness .
Q. How can researchers reconcile discrepancies in this compound’s solubility profiles across different solvent systems?
Classification: Advanced (Data Contradiction Analysis) Reported solubility variations may arise from solvent polarity, hydrogen bonding capacity, or temperature. Employ a systematic approach:
- Measure solubility in a solvent series (e.g., ethanol, DMSO, hexane) using gravimetric analysis.
- Correlate results with Hansen solubility parameters to identify dominant interactions (dispersion, polarity, hydrogen bonding).
- Apply thermodynamic models (e.g., Modified Apelblat equation) to predict solubility at untested temperatures. Cross-reference with molecular docking studies to assess solvent-solute interaction energies .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based polymer plasticization studies?
Classification: Advanced (Reproducibility) Standardize polymer blending by:
- Pre-drying this compound and polymer matrices (e.g., PLA) at 50°C for 24 hrs.
- Using twin-screw extrusion at fixed shear rates (e.g., 100 rpm) and temperature zones (160–180°C).
- Characterizing plasticizer dispersion via SEM-EDX and mechanical properties via ASTM D638 tensile testing. Report batch-to-batch variability using coefficient of variation (CV < 5%) .
Q. How should researchers design in vitro toxicity assays for this compound in biomedical applications?
Classification: Advanced (Toxicology) Follow OECD guidelines:
- Use HepG2 or Caco-2 cell lines cultured in DMEM + 10% FBS.
- Expose cells to this compound (0.1–100 µg/mL) for 24–72 hrs.
- Assess viability via MTT assay (λ = 570 nm) and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Include positive controls (e.g., hydrogen peroxide) and validate with flow cytometry for apoptosis/necrosis markers (Annexin V/PI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
